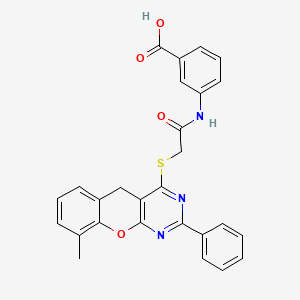

UCK2 Inhibitor-1

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H21N3O4S |

|---|---|

Molecular Weight |

483.5 g/mol |

IUPAC Name |

3-[[2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid |

InChI |

InChI=1S/C27H21N3O4S/c1-16-7-5-10-18-14-21-25(34-23(16)18)29-24(17-8-3-2-4-9-17)30-26(21)35-15-22(31)28-20-12-6-11-19(13-20)27(32)33/h2-13H,14-15H2,1H3,(H,28,31)(H,32,33) |

InChI Key |

XFGJSMZOKNVCKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of UCK2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine-Cytidine Kinase 2 (UCK2) has emerged as a critical enzyme in pyrimidine salvage pathways, playing a pivotal role in the proliferation of cancer cells. Its overexpression in various tumor types, coupled with low expression in most healthy tissues, positions UCK2 as a promising target for anticancer therapies. This technical guide provides an in-depth exploration of the mechanism of action of UCK2 inhibitors, detailing their effects on cellular signaling pathways and providing comprehensive experimental protocols for their evaluation.

Uridine-cytidine kinase 2 is an enzyme that catalyzes the phosphorylation of uridine and cytidine to their respective monophosphates, a crucial step for the synthesis of RNA and DNA.[1] In many cancer cells, the pyrimidine salvage pathway is the primary source for these nucleotide building blocks, making UCK2 essential for their rapid proliferation.[1] Inhibition of UCK2 disrupts this supply chain, leading to reduced cell growth.[1] Beyond its catalytic role, UCK2 has been shown to influence key oncogenic signaling pathways independent of its enzymatic activity.[1]

Core Mechanism of Action: A Dual Approach

The mechanism of action of UCK2 inhibitors is multifaceted, impacting both the catalytic and non-catalytic functions of the enzyme.

1. Inhibition of Catalytic Activity: The primary mechanism involves the direct inhibition of UCK2's kinase activity. By blocking the phosphorylation of uridine and cytidine, these inhibitors starve cancer cells of the necessary precursors for DNA and RNA synthesis, thereby impeding proliferation.[1] Several identified inhibitors act non-competitively, binding to an allosteric site at the inter-subunit interface of the homotetrameric UCK2 enzyme. This binding reduces the catalytic rate (kcat) without affecting the substrate binding affinity (KM).[2][3][4]

2. Modulation of Cellular Signaling Pathways: UCK2 inhibitors exert significant effects on multiple signaling cascades crucial for cancer cell survival and proliferation.

-

Induction of Nucleolar Stress and p53 Activation: Inhibition of UCK2 can interfere with ribosomal biogenesis, leading to nucleolar stress. This stress triggers the release of ribosomal proteins that bind to MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By sequestering MDM2, UCK2 inhibition leads to the stabilization and activation of p53, which in turn can induce apoptosis in cancer cells.[1]

-

Downregulation of Pro-Survival Pathways: UCK2 has been shown to promote cancer cell proliferation and metastasis through the activation of oncogenic pathways such as the STAT3 and EGFR-AKT signaling axes.[1] Consequently, inhibitors of UCK2 can attenuate these pathways, leading to decreased tumor growth and progression.

Quantitative Data on UCK2 Inhibitors

A number of small molecule inhibitors of UCK2 have been identified and characterized. The following table summarizes the available quantitative data for some of these compounds.

| Inhibitor Name/Identifier | PubChem CID | Type of Inhibition | IC50 (µM) | Ki (µM) | Reference |

| UCK2 Inhibitor-1 | 902289-98-9 | Non-competitive | 4.7 | - | [5][6] |

| UCK2 Inhibitor-2 | - | Non-competitive | 3.8 | - | |

| UCK2 Inhibitor-3 | 135416439 | Non-competitive | 16.6 | 13 (vs Uridine), 12 (vs ATP) | |

| Flavokawain B | 6441335 | Competitive (ATP site) | - | 0.618 | |

| Alpinetin | 5281691 | Competitive (ATP site) | - | 0.321 |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions involved in the mechanism of action of UCK2 inhibitors, the following diagrams have been generated using the DOT language.

Signaling Pathways

Detailed p53 Activation Pathway

References

- 1. osti.gov [osti.gov]

- 2. Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) (Journal Article) | OSTI.GOV [osti.gov]

- 3. Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. mdpi.com [mdpi.com]

The Pivotal Role of Uridine-Cytidine Kinase 2 in Pyrimidine Salvage: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates. This function is critical for the synthesis of nucleotides required for DNA and RNA production. Notably, UCK2 is overexpressed in a variety of cancers, correlating with poor prognosis and making it a compelling target for anticancer therapies. This technical guide provides an in-depth overview of UCK2's function, enzymatic activity, and its dual role in oncology as both a therapeutic target and a mechanism for prodrug activation. Detailed experimental protocols for assessing UCK2 activity and its cellular consequences are also presented to aid researchers in their investigation of this important enzyme.

Introduction

Nucleotide metabolism is a fundamental cellular process essential for cell growth, proliferation, and survival. It comprises two main pathways: de novo synthesis and salvage pathways. While the de novo pathway synthesizes nucleotides from simple precursors, the salvage pathway recycles nucleosides and nucleobases from the degradation of RNA and DNA. In the context of pyrimidine metabolism, the salvage pathway is a highly efficient process for maintaining the cellular nucleotide pool.

Uridine-Cytidine Kinase 2 (UCK2) is the rate-limiting enzyme in the pyrimidine salvage pathway.[1] It catalyzes the phosphorylation of uridine and cytidine to uridine monophosphate (UMP) and cytidine monophosphate (CMP), respectively, using ATP as a phosphate donor.[2] This is the initial and critical step for re-introducing these nucleosides into the pyrimidine synthesis cascade.

While its isoform, UCK1, is ubiquitously expressed in healthy tissues, UCK2 expression is largely restricted to the placenta in healthy individuals.[3] However, UCK2 is significantly overexpressed in a wide range of solid and hematopoietic cancers, including lung, pancreatic, and hepatocellular carcinomas.[4] This differential expression profile makes UCK2 an attractive target for cancer therapy.

Beyond its canonical metabolic function, emerging evidence suggests that UCK2 also possesses non-metabolic, oncogenic roles by activating signaling pathways that promote tumor progression, such as the STAT3 and EGFR-AKT pathways. This technical guide will delve into the multifaceted functions of UCK2, its enzymatic characteristics, its role in cancer, and provide detailed methodologies for its study.

The Pyrimidine Salvage Pathway and UCK2's Role

The pyrimidine salvage pathway is a crucial metabolic route for the synthesis of pyrimidine nucleotides from pre-existing nucleosides. UCK2 plays a central and rate-limiting role in this process.

The core reaction catalyzed by UCK2 is the transfer of a phosphate group from a phosphate donor, typically ATP or GTP, to the 5'-hydroxyl group of uridine or cytidine. This reaction yields UMP or CMP, respectively, and ADP. These monophosphates are then further phosphorylated to their di- and tri-phosphate forms, which are the building blocks for RNA and DNA synthesis.

Quantitative Data: Enzymatic Kinetics of UCK2

UCK2 exhibits a significantly higher catalytic efficiency compared to its isoform, UCK1.[3] This is attributed to its lower Michaelis constant (Km), indicating a higher affinity for its substrates, and a higher maximum velocity (Vmax).

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | Catalytic Efficiency (Vmax/Km) | Reference |

| UCK2 | Uridine | 10 - 20 | 1,500 - 2,500 | 75 - 250 | [3] |

| UCK2 | Cytidine | 5 - 15 | 1,000 - 2,000 | 67 - 400 | [3] |

| UCK1 | Uridine | 400 - 800 | 70 - 120 | 0.09 - 0.3 | [3] |

| UCK1 | Cytidine | 200 - 600 | 120 - 250 | 0.2 - 1.25 | [3] |

UCK2 in Cancer and as a Therapeutic Target

The overexpression of UCK2 in various cancers and its low expression in normal tissues make it a prime target for anticancer drug development.[4] Two main strategies are being explored: the activation of nucleoside analog prodrugs and the direct inhibition of UCK2.

Activation of Cytotoxic Nucleoside Analogs

Several cytotoxic ribonucleoside analogs require phosphorylation to become active anticancer agents. UCK2's high catalytic activity makes it an efficient activator of these prodrugs. Examples include TAS-106 and RX-3117, which are converted to their monophosphate forms by UCK2, initiating a cascade of phosphorylations that ultimately lead to the inhibition of DNA and/or RNA synthesis in cancer cells.

Direct Inhibition of UCK2

Directly inhibiting UCK2 can disrupt the pyrimidine salvage pathway, leading to a depletion of the nucleotide pools necessary for rapid cancer cell proliferation. This can induce cell cycle arrest and apoptosis.

Non-Metabolic Oncogenic Functions

Recent studies have revealed that UCK2 can promote cancer progression through mechanisms independent of its catalytic activity. It has been shown to activate oncogenic signaling pathways, including:

-

STAT3 Pathway: UCK2 can activate the STAT3 signaling pathway, which in turn upregulates the expression of matrix metalloproteinases (MMPs) like MMP2 and MMP9, promoting cell proliferation and metastasis.

-

EGFR-AKT Pathway: UCK2 can inhibit the ubiquitination and degradation of the epidermal growth factor receptor (EGFR), leading to the sustained activation of the pro-survival AKT pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the function of UCK2.

UCK2 Enzyme Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the kinase activity of UCK2 by quantifying the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant UCK2

-

Reaction Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

ATP solution (100 mM)

-

Uridine or Cytidine stock solutions (100 mM)

-

Coupling enzyme mix:

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

-

Phosphoenolpyruvate (PEP) solution (100 mM)

-

NADH solution (10 mM)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction master mix containing Reaction Buffer, ATP, PEP, NADH, PK, and LDH.

-

Add the desired concentration of Uridine or Cytidine to the wells of the microplate.

-

Add the purified UCK2 enzyme to the wells to initiate the reaction.

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 30-60 minutes at 37°C.

-

The rate of NADH oxidation is proportional to the rate of ADP production and thus UCK2 activity. Calculate the rate of reaction from the linear phase of the absorbance vs. time plot.

Cell Proliferation Assay (CCK-8)

This colorimetric assay measures cell viability and proliferation. It is useful for assessing the effect of UCK2 inhibition or knockdown on cancer cell growth.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with the experimental compound (e.g., UCK2 inhibitor) at various concentrations. Include untreated control wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Cell viability is proportional to the absorbance and can be expressed as a percentage of the control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the migratory capacity of cells, which is relevant for studying the role of UCK2 in cancer metastasis.

Materials:

-

Cells of interest

-

6-well or 12-well cell culture plates

-

Complete cell culture medium

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells and debris.

-

Replace with fresh medium, with or without the test compound.

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., every 12 or 24 hours).

-

Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Conclusion

Uridine-Cytidine Kinase 2 is a critical enzyme in the pyrimidine salvage pathway with a well-defined role in nucleotide metabolism. Its overexpression in cancer cells, coupled with its low expression in normal tissues, has established it as a significant target for anticancer therapies. The dual functionality of UCK2, acting as both a direct therapeutic target and an activator of prodrugs, provides multiple avenues for drug development. Furthermore, the discovery of its non-metabolic oncogenic functions adds another layer of complexity and therapeutic opportunity. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the roles of UCK2 in health and disease, and to aid in the development of novel cancer treatments targeting this key metabolic enzyme.

References

- 1. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UCK2 - Wikipedia [en.wikipedia.org]

- 3. documents.thermofisher.cn [documents.thermofisher.cn]

- 4. Reactome | cytidine or uridine + ATP => CMP or UMP + ADP [UCK2] [reactome.org]

UCK2 Expression in Cancer Cell Lines: A Technical Guide for Researchers

Introduction

Uridine-cytidine kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates, uridine monophosphate (UMP) and cytidine monophosphate (CMP).[1][2] This process is a crucial step for the synthesis of RNA and DNA.[2] While its counterpart, UCK1, is ubiquitously expressed in healthy tissues, UCK2 expression is largely restricted to placental tissue.[2] However, a growing body of research has highlighted the significant overexpression of UCK2 across a wide array of solid and hematopoietic cancers, including those of the lung, liver, pancreas, breast, and colon.[3][4][5][6] This tumor-specific expression pattern, coupled with its association with poor prognosis and cancer progression, has positioned UCK2 as a compelling biomarker and a strategic target for novel anticancer therapies.[2][3][7]

This technical guide provides a comprehensive overview of UCK2 expression in various cancer cell lines, details the signaling pathways it modulates, and presents standardized protocols for its study. It is intended for researchers, scientists, and drug development professionals engaged in oncology research and therapeutics.

Section 1: Quantitative UCK2 Expression in Cancer Cell Lines

UCK2 is frequently upregulated in cancer cell lines compared to non-malignant counterparts.[8] This differential expression is a cornerstone of its potential as a therapeutic target. The following tables summarize quantitative mRNA and protein expression data from various studies.

Table 1: UCK2 mRNA Expression in Various Cancer Cell Lines

| Cancer Type | Cell Line | Expression Level (Relative to Control) | Method | Source |

| Lung Cancer | A549, H1299, H661 | Overexpressed | RT-qPCR | [8] |

| Pancreatic Cancer | PANC-1 | High (Highest FPKM score among tested lines) | RNA-seq | [7] |

| Pancreatic Cancer | SUIT-2, PDAC-3 | Expressed | RNA-seq | [7] |

| Hepatocellular Carcinoma | HepG2, HCCLM3, Hep3B | Elevated | RT-qPCR | [9][10] |

| Melanoma | HS294T | Expressed | qRT-PCR | [11] |

Control cells are typically non-cancerous cell lines from the same tissue of origin, such as the human bronchial epithelial cell line BEAS-2B for lung cancer studies.[8]

Table 2: UCK2 Protein Expression in Various Cancer Cell Lines

| Cancer Type | Cell Line | Expression Level | Method | Source |

| Lung Cancer | A549, SW1573 | Detected | Western Blot, Immunocytochemistry | [12] |

| Neuroblastoma | SKNBE | High | Western Blot | [13] |

| Neuroblastoma | SKNSH | Low | Western Blot | [13] |

| Hepatocellular Carcinoma | HCCLM3, Hep3B | Detected | Western Blot | [10] |

Section 2: UCK2-Mediated Signaling Pathways in Cancer

UCK2 contributes to tumor progression not only through its metabolic function but also by modulating key oncogenic signaling pathways, often in a manner independent of its catalytic activity.[3][14]

Core Function: Pyrimidine Salvage Pathway

UCK2's primary role is to phosphorylate uridine and cytidine, feeding them into the pyrimidine synthesis pathway for the production of nucleotides required for DNA and RNA synthesis in rapidly dividing cancer cells.[2]

Caption: UCK2 catalyzes the initial phosphorylation step in the pyrimidine salvage pathway.

Oncogenic Signaling Pathways

UCK2 has been shown to activate several pathways that promote cell proliferation, migration, invasion, and survival.

-

PI3K/AKT/mTOR Pathway : In intrahepatic cholangiocarcinoma and bladder cancer, UCK2 promotes tumor progression and cisplatin resistance by activating the PI3K/AKT/mTOR signaling axis.[4][12] Studies have also shown a direct protein-protein interaction between UCK2 and mTOR, where UCK2 is essential for maintaining mTOR stability.[10]

-

STAT3 Pathway : In hepatocellular carcinoma (HCC), UCK2 promotes cell migration and invasion through the activation of the STAT3 signaling pathway.[9][14]

-

EGFR/AKT Pathway : UCK2 can enhance tumor cell proliferation and metastasis in a non-catalytic manner by interacting with the Epidermal Growth Factor Receptor (EGFR), preventing its degradation and subsequently activating the downstream AKT pathway.[3][15]

-

Wnt/β-catenin Pathway : In melanoma, UCK2 expression is correlated with the activation of the Wnt/β-catenin pathway, promoting cancer cell metastasis.[11]

References

- 1. Involvement of the uridine cytidine kinase 2 enzyme in cancer cell death: A molecular crosstalk between the enzyme and cellular apoptosis induction [pubmed.ncbi.nlm.nih.gov]

- 2. UCK2 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Uridine‐cytidine kinase 2 (UCK2): A potential diagnostic and prognostic biomarker for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uridine-cytidine kinase 2 promotes metastasis of hepatocellular carcinoma cells via the Stat3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting uridine–cytidine kinase 2 induced cell cycle arrest through dual mechanism and could improve the immune response of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. METTL3-induced UCK2 m6A hypermethylation promotes melanoma cancer cell metastasis via the WNT/β-catenin pathway - Wu - Annals of Translational Medicine [atm.amegroups.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of Uridine-Cytidine Kinase 2 (UCK2) in Viral Replication and Antiviral Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates. While its expression is limited in most healthy tissues, UCK2 is frequently overexpressed in cancer cells and has emerged as a critical host factor in the life cycle of various viruses. This technical guide provides an in-depth analysis of UCK2's function in viral replication and its burgeoning role as a therapeutic target for antiviral drug development. We will explore its enzymatic activity, substrate specificity for nucleoside analogs, and its essential function in the bioactivation of antiviral prodrugs. This document consolidates quantitative data on enzyme kinetics and antiviral efficacy, details key experimental methodologies, and provides visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction to Uridine-Cytidine Kinase 2 (UCK2)

UCK2 is a 261-amino acid protein that functions as the rate-limiting enzyme in the pyrimidine salvage pathway, a metabolic route that recycles pyrimidine nucleosides to synthesize nucleotides.[1] This pathway is crucial for DNA and RNA synthesis.[1] UCK2 catalyzes the transfer of a phosphate group from ATP or GTP to uridine or cytidine, producing uridine monophosphate (UMP) or cytidine monophosphate (CMP), respectively.[2][3]

While its isoform, UCK1, is ubiquitously expressed, UCK2 expression in healthy tissues is primarily restricted to the placenta.[1] However, UCK2 is notably overexpressed in a variety of cancer cell lines and primary tumors, making it a target for anticancer therapies.[1][4] More recently, the significance of UCK2 has expanded into virology, as it has been identified as a crucial host enzyme for the activation of several antiviral nucleoside analogs.[1] Furthermore, some viral infections have been shown to upregulate UCK2 expression, suggesting a potential host-virus interplay that facilitates viral replication.[4]

The Pyrimidine Salvage Pathway and UCK2's Central Role

The pyrimidine salvage pathway allows cells to recycle nucleosides from the degradation of RNA and DNA, providing an energy-efficient alternative to the de novo synthesis pathway. UCK2's position as the first and rate-limiting enzyme in this pathway underscores its importance in regulating the cellular nucleotide pool.

UCK2 in Viral Replication

Rapidly replicating viruses place a high demand on the host cell's nucleotide pools for the synthesis of viral genomes and transcripts. By upregulating the pyrimidine salvage pathway, some viruses can ensure a sufficient supply of pyrimidine nucleotides.

SARS-CoV-2

The COVID-19 pandemic spurred intensive research into host factors that support SARS-CoV-2 replication. UCK2 has been identified as a key enzyme in the bioactivation of the antiviral drug molnupiravir.[5] The active form of molnupiravir, β-d-N4-hydroxycytidine (NHC), is phosphorylated by UCKs to its monophosphate form, the first step in its conversion to the active triphosphate metabolite.[5] Studies have shown that downregulation of UCK2 via siRNA significantly hampers the intracellular accumulation of the active triphosphate form of NHC, leading to a substantial reduction in its antiviral efficacy against SARS-CoV-2.[6]

Human Cytomegalovirus (HCMV)

Human Cytomegalovirus (HCMV) infection has been shown to activate cellular kinases and manipulate the cell cycle to create a favorable environment for its replication. While direct evidence of UCK2's role in the HCMV replication cycle is still emerging, it is known that HCMV infection induces a DNA damage response and activates various cellular kinases.[3][7] Given the increased demand for nucleotides during viral DNA synthesis, it is plausible that HCMV infection modulates the pyrimidine salvage pathway, potentially involving UCK2. Further research is needed to elucidate the precise role of UCK2 in HCMV replication.

Other Viruses

UCK2's role extends beyond coronaviruses. In the context of mammarenaviruses, inhibition of the de novo pyrimidine biosynthesis pathway can be counteracted by the pyrimidine salvage pathway.[4] Combining inhibitors of de novo synthesis with UCK2 inhibitors has been proposed as a potential combination therapy to target rapidly replicating RNA viruses.[4] Additionally, studies on Human T-cell lymphotropic virus-1 (HTLV-1) have shown that UCK2 expression is higher in infected T-cells, suggesting a role in supporting the proliferation of these cells.[8] The role of UCK2 in the replication of other significant human pathogens like hepatitis B and C viruses is an active area of investigation.

UCK2 as a Target for Antiviral Therapy

The dependence of certain antiviral prodrugs on UCK2 for their activation presents a targeted therapeutic strategy. This is particularly advantageous as the limited expression of UCK2 in healthy tissues can potentially minimize off-target effects.

Activation of Nucleoside Analogs

UCK2 exhibits a degree of substrate promiscuity, enabling it to phosphorylate a variety of synthetic nucleoside analogs.[1] This is the cornerstone of its utility in antiviral therapy. An antiviral nucleoside analog prodrug is administered in an inactive form, transported into the host cell, and then phosphorylated by UCK2 to its monophosphate form. Subsequent phosphorylations by other cellular kinases generate the active triphosphate analog, which can then interfere with viral replication, typically by inhibiting the viral polymerase or acting as a chain terminator during viral genome synthesis.

Quantitative Data on UCK2 Kinetics and Antiviral Efficacy

The efficiency of UCK2 in phosphorylating a nucleoside analog is a critical determinant of the drug's potency. The following tables summarize key kinetic parameters for UCK2 with its natural substrates and selected antiviral nucleoside analogs, as well as the antiviral efficacy of these compounds.

Table 1: Kinetic Parameters of UCK1 and UCK2 with Natural Substrates and NHC

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| UCK1 | Uridine | 300 | 110 | - | - | [5] |

| UCK1 | Cytidine | 300 | 220 | - | - | [5] |

| UCK2 | Uridine | 50 | 770 | - | - | [5] |

| UCK2 | Cytidine | 70 | 1540 | - | - | [5] |

| UCK2 | NHC | 151.7 ± 20.9 | - | 0.086 ± 0.003 | 566.7 | [6] |

Note: '-' indicates data not reported in the specified format in the cited sources.

Table 2: Antiviral Activity of UCK2-Dependent Nucleoside Analogs

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| NHC (Molnupiravir) | SARS-CoV-2 | A549/ACE2 | ~1-2 | [6] |

| RX-3117 | Multiple Cancers | HCT-116 | 0.39 | [2] |

| RX-3117 | Multiple Cancers | MDA-MB-231 | 0.18 | [2] |

| RX-3117 | Multiple Cancers | PANC-1 | 0.62 | [2] |

| RX-3117 | Multiple Cancers | A549 | 0.34 | [2] |

| TAS-106 | - | - | - | [9] |

Note: EC50 values can vary depending on the specific viral strain, cell line, and assay conditions. '-' indicates that while the compound is UCK2-dependent, specific antiviral EC50 values were not found in the provided search results.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of UCK2 in viral replication and antiviral therapy.

UCK2 Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies UCK2 activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Purified recombinant human UCK2 enzyme

-

UCK2 substrate (e.g., uridine, cytidine, or nucleoside analog)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 5 mM DTT, 0.5 mg/ml BSA)[5]

-

384-well white plates

Procedure:

-

Prepare Reagents:

-

Thaw all components of the ADP-Glo™ Kinase Assay kit and equilibrate to room temperature.

-

Prepare a stock solution of the UCK2 substrate in an appropriate solvent.

-

Prepare a stock solution of ATP.

-

Dilute the purified UCK2 enzyme to the desired concentration in kinase buffer.

-

-

Set up Kinase Reaction:

-

In a 384-well plate, add the kinase buffer.

-

Add the UCK2 enzyme to each well (e.g., 1-5 ng per reaction).[5]

-

Add the UCK2 substrate at various concentrations to determine kinetic parameters.

-

Initiate the reaction by adding ATP (e.g., final concentration of 100 µM).[10] The final reaction volume is typically 5-25 µL.

-

-

Incubation:

-

Incubate the reaction plate at 37°C for a specified time (e.g., 60 minutes).[5]

-

-

ADP-Glo™ Reagent Addition:

-

Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

-

Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

-

-

Kinase Detection Reagent Addition:

-

Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the UCK2 activity.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ADP to convert luminescence readings to the amount of ADP produced.

-

Plot enzyme velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

siRNA-Mediated Knockdown of UCK2 in A549 Cells

This protocol describes the transient knockdown of UCK2 expression using small interfering RNA (siRNA) to study its functional role.

Materials:

-

A549 cells

-

UCK2-specific siRNA and non-targeting control siRNA

-

Lipofectamine™ RNAiMAX transfection reagent (or similar)

-

Opti-MEM™ I Reduced Serum Medium

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

6-well plates

Procedure:

-

Cell Seeding:

-

The day before transfection, seed A549 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

-

Preparation of siRNA-Lipofectamine Complexes:

-

For each well to be transfected, dilute the required amount of siRNA (e.g., to a final concentration of 20 nM) in Opti-MEM™.

-

In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™ according to the manufacturer's instructions.

-

Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.

-

-

Transfection:

-

Add the siRNA-Lipofectamine™ complexes dropwise to the cells in each well.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation:

-

Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

-

-

Analysis of Knockdown Efficiency:

-

After the incubation period, harvest the cells.

-

Assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting with a UCK2-specific antibody.

-

-

Functional Assays:

-

Following confirmation of successful knockdown, the cells can be used for downstream functional assays, such as viral infection studies or antiviral drug efficacy testing.

-

CRISPR-Cas9 Mediated Knockout of UCK2 in Lymphoma Cell Lines

This protocol provides a general framework for generating a stable UCK2 knockout cell line using the CRISPR-Cas9 system.

Materials:

-

Lymphoma cell line (e.g., Eμ-Myc lymphoma cells)[11]

-

Cas9-expressing stable cell line (or co-transfection of Cas9 expression vector)

-

UCK2-specific single guide RNA (sgRNA) expression vector(s)

-

Non-targeting control sgRNA vector

-

Transfection/electroporation system suitable for lymphoma cells

-

Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells

-

Single-cell cloning supplies

Procedure:

-

sgRNA Design and Cloning:

-

Design and clone one or more sgRNAs targeting a critical exon of the UCK2 gene into an appropriate expression vector. This vector often contains a fluorescent marker (e.g., GFP) or an antibiotic resistance gene for selection.

-

-

Transfection/Electroporation:

-

Transfect or electroporate the sgRNA expression vector(s) into the Cas9-expressing lymphoma cell line.

-

-

Selection of Edited Cells:

-

After 24-48 hours, select for transfected cells using either FACS to sort for fluorescently labeled cells or by adding the appropriate antibiotic to the culture medium.

-

-

Single-Cell Cloning:

-

Plate the selected cells at a very low density (e.g., by limiting dilution or FACS) into 96-well plates to isolate and expand single-cell clones.

-

-

Screening for Knockout Clones:

-

Once the clones have expanded, screen for UCK2 knockout by:

-

Genomic DNA sequencing: PCR amplify the targeted region of the UCK2 gene and sequence to identify insertions or deletions (indels) that cause a frameshift mutation.

-

Western blotting: Analyze protein lysates from each clone to confirm the absence of the UCK2 protein.

-

-

-

Expansion and Functional Characterization:

-

Expand the confirmed UCK2 knockout clones and use them for further experiments to investigate the impact of UCK2 loss on viral replication or drug sensitivity.

-

Conclusion and Future Directions

UCK2 has unequivocally been established as a critical host factor in the life cycle of several viruses and a key determinant of the efficacy of a growing class of antiviral nucleoside analogs. Its differential expression between healthy and diseased states makes it an attractive target for therapeutic intervention. The activation of molnupiravir by UCK2 has highlighted its importance in the fight against SARS-CoV-2, and similar strategies are being explored for other viral pathogens.

Future research should focus on several key areas:

-

Broad-Spectrum Antivirals: A comprehensive screening of nucleoside analog libraries against a panel of viruses in the context of UCK2 expression could lead to the discovery of new broad-spectrum antiviral agents.

-

Structural Biology: Elucidating the crystal structures of UCK2 in complex with various viral nucleoside analogs will provide a deeper understanding of its substrate specificity and facilitate the rational design of more potent and selective prodrugs.

-

Regulation of UCK2 Expression: Investigating the mechanisms by which viral infections modulate UCK2 expression could reveal novel therapeutic targets aimed at disrupting the virus-host interplay.

-

Combination Therapies: Exploring the synergistic effects of UCK2-activated prodrugs with other antiviral agents that have different mechanisms of action could lead to more effective treatment regimens and a higher barrier to the development of drug resistance.

References

- 1. UCK2 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human Cytomegalovirus Stimulates Cellular IKK2 Activity and Requires the Enzyme for Productive Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human cytomegalovirus inhibits a DNA damage response by mislocalizing checkpoint proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel antimetabolite: TAS-102 for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAS-106: preclinical, clinical and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unraveling the Isoform-Specific Roles of Uridine-Cytidine Kinases: A Technical Guide to UCK1 and UCK2

For Immediate Release

This technical guide provides a comprehensive analysis of the two human uridine-cytidine kinase (UCK) isoforms, UCK1 and UCK2. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the biochemical, kinetic, and cellular differences between these two crucial enzymes. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to facilitate further research and therapeutic development.

Executive Summary

Uridine-cytidine kinases are key enzymes in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates, a rate-limiting step in the synthesis of RNA and DNA precursors. While both UCK1 and UCK2 perform the same fundamental reaction, they exhibit profound differences in their kinetic properties, substrate specificities, tissue expression, and cellular roles. UCK1 is a ubiquitously expressed housekeeping enzyme, whereas UCK2 expression is primarily restricted to the placenta and is notably upregulated in various cancer types, making it a significant target for anti-cancer therapies. This guide will delve into these differences, providing the technical details necessary for their study and therapeutic targeting.

Biochemical and Kinetic Properties

UCK1 and UCK2 share approximately 72% amino acid sequence homology, yet their enzymatic activities differ significantly.[1] UCK2 is the more efficient enzyme, displaying a higher affinity for its substrates (lower Km) and a greater maximal reaction velocity (Vmax) compared to UCK1.[1][2] This enhanced catalytic efficiency makes UCK2 critical for meeting the high nucleotide demand of rapidly proliferating cells, such as those found in tumors.[3]

Comparative Kinetic Parameters

The following table summarizes the Michaelis-Menten (Km) and maximum velocity (Vmax) values for human UCK1 and UCK2 with their primary substrates, uridine and cytidine.

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) (s-1M-1) | Reference |

| UCK1 | Uridine | 300 | 100 | 2.0 x 103 | [1] |

| Cytidine | 300 | 200 | 4.0 x 103 | [1] | |

| UCK2 | Uridine | 70 | 400 | 3.4 x 104 | [1] |

| Cytidine | 50 | 800 | 9.6 x 104 | [1] | |

| UCK1 | Uridine | 1130 | 0.05 (μmol/min/mg) | 2.6 x 102 | [2] |

| Cytidine | 1440 | 0.12 (μmol/min/mg) | 5.0 x 102 | [2] | |

| UCK2 | Uridine | 29 | 1.1 (μmol/min/mg) | 2.3 x 105 | [2] |

| Cytidine | 36 | 1.0 (μmol/min/mg) | 1.7 x 105 | [2] |

Note: Kinetic parameters can vary between studies due to different experimental conditions. The data presented here is collated from the cited literature to provide a comparative overview.

Substrate Specificity

Both UCK1 and UCK2 are specific for the ribonucleosides uridine and cytidine and do not phosphorylate deoxyribonucleosides or purine ribonucleosides.[1] However, UCK2 exhibits a broader tolerance for modified nucleoside analogs, a property that is exploited in the development of anti-cancer and anti-viral prodrugs.[1] Several clinically relevant nucleoside analogs are preferentially phosphorylated and activated by UCK2.[3]

Cellular Localization and Expression

A key distinction between the two isoforms lies in their tissue distribution.

-

UCK1: is ubiquitously expressed in most healthy tissues, consistent with its role as a housekeeping enzyme in the pyrimidine salvage pathway.[4]

-

UCK2: In healthy individuals, UCK2 expression is largely restricted to the placenta.[1] However, it is significantly overexpressed in a wide range of tumors, including lung, breast, ovarian, colorectal, and liver cancers, where its elevated activity supports rapid cell proliferation.[5] This differential expression profile makes UCK2 an attractive therapeutic target with a potentially wide therapeutic window.

Role in Signaling Pathways

Recent evidence has revealed that UCK2 possesses non-metabolic functions, engaging with and modulating key oncogenic signaling pathways. UCK1 has not been implicated in specific signaling cascades to date.

UCK2 and the STAT3 Pathway

UCK2 has been shown to promote cancer cell proliferation and metastasis through the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. While the precise mechanism of UCK2-mediated STAT3 activation is still under investigation, it is known to contribute to the transcriptional upregulation of genes involved in cell survival and proliferation.[6]

UCK2 and the EGFR-AKT Pathway

UCK2 can also promote tumor progression by modulating the Epidermal Growth Factor Receptor (EGFR)-AKT signaling cascade.[6] UCK2 has been found to interact with EGFR, preventing its ubiquitination and subsequent degradation.[6] This leads to sustained EGFR-AKT signaling, promoting cell proliferation and metastasis.[6]

Experimental Protocols

This section provides an overview of the methodologies commonly employed to study UCK1 and UCK2.

Purification of Recombinant UCK1 and UCK2

A common method for obtaining pure UCK1 and UCK2 for biochemical assays is through recombinant expression in E. coli.

Protocol Outline:

-

Expression: Transform E. coli (e.g., BL21(DE3)) with a plasmid encoding N-terminally His-tagged UCK1 or UCK2. Induce protein expression with IPTG.[3]

-

Lysis: Harvest cells and resuspend in lysis buffer. Lyse cells by sonication.

-

Clarification: Centrifuge the lysate to pellet cell debris.

-

Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column. Wash the column to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged UCK protein using a buffer containing a high concentration of imidazole.

-

Dialysis: Dialyze the purified protein against a storage buffer to remove imidazole and for buffer exchange.

-

Purity analysis: Assess protein purity by SDS-PAGE.[7]

UCK Enzyme Activity Assay

Enzyme activity is typically measured using a coupled-enzyme assay or by directly quantifying the formation of the product (UMP or CMP).

Coupled-Enzyme Assay (NADH-coupled): This is a continuous spectrophotometric assay. The production of ADP during the kinase reaction is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Reaction Mixture:

-

HEPES buffer (pH 7.2)

-

KCl

-

MgCl2

-

ATP

-

NADH

-

Phosphoenolpyruvate

-

Lactate dehydrogenase

-

Pyruvate kinase

-

Purified UCK1 or UCK2 enzyme

-

Substrate (uridine or cytidine)

Procedure:

-

Prepare the reaction mixture without the substrate.

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the reaction rate from the linear portion of the curve.

Western Blotting for UCK1 and UCK2 Detection

Western blotting is used to detect and quantify the expression levels of UCK1 and UCK2 in cell lysates or tissue extracts.

Protocol Outline:

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for UCK1 or UCK2.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[5]

Conclusion and Future Directions

The distinct biochemical properties and expression patterns of UCK1 and UCK2 underscore their different physiological roles. While UCK1 serves a general housekeeping function, the restricted expression and high catalytic efficiency of UCK2, coupled with its involvement in oncogenic signaling, firmly establish it as a prime target for the development of novel anti-cancer therapies. Future research should focus on elucidating the precise molecular mechanisms by which UCK2 interacts with and modulates signaling pathways, as well as on the development of highly selective UCK2 inhibitors. A deeper understanding of these isoforms will undoubtedly pave the way for innovative therapeutic strategies in oncology and beyond.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. tandfonline.com [tandfonline.com]

- 3. escholarship.org [escholarship.org]

- 4. genecards.org [genecards.org]

- 5. researchgate.net [researchgate.net]

- 6. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

UCK2 Gene Amplification and Overexpression in Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine-cytidine kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine.[1][2] Emerging evidence has highlighted the significant role of UCK2 in tumorigenesis and cancer progression. This technical guide provides a comprehensive overview of UCK2 gene amplification and protein overexpression across various tumor types. It details the signaling pathways modulated by UCK2 and offers in-depth experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction

UCK2 is the rate-limiting enzyme in the salvage pathway for pyrimidine nucleotide biosynthesis, which is crucial for DNA and RNA synthesis.[1][2] While its expression is limited in most normal adult tissues, UCK2 is frequently overexpressed in a wide range of cancers, including but not limited to lung, breast, liver, bladder, and colorectal cancers.[1][3] This overexpression is often associated with poor prognosis and aggressive tumor phenotypes.[1][4][5] The upregulation of UCK2 in cancer can be attributed to several mechanisms, with gene amplification being a significant contributor.[1] Beyond its canonical metabolic function, UCK2 has been shown to possess non-metabolic roles in promoting cancer by activating key oncogenic signaling pathways.[1][6][7] This dual functionality makes UCK2 an attractive target for cancer diagnosis, prognosis, and therapy.

UCK2 Gene Amplification and Overexpression: Quantitative Data

The amplification of the UCK2 gene and the consequent overexpression of the UCK2 protein are common events in many malignancies. The following tables summarize quantitative data from various studies, providing insights into the prevalence and extent of these alterations across different cancer types.

Table 1: UCK2 Gene Amplification Frequency in Various Cancers (TCGA Data)

| Cancer Type | Abbreviation | Amplification Frequency (%) |

| Bladder Urothelial Carcinoma | BLCA | High |

| Cholangiocarcinoma | CHOL | High |

| Lung Adenocarcinoma | LUAD | Moderate |

| Ovarian Serous Cystadenocarcinoma | OV | Moderate |

| Breast Invasive Carcinoma | BRCA | Low to Moderate |

| Colon Adenocarcinoma | COAD | Low |

| Head and Neck Squamous Cell Carcinoma | HNSC | Low |

Table 2: UCK2 Protein Overexpression in Tumors vs. Normal Tissues (Immunohistochemistry)

| Cancer Type | UCK2 Positive Staining in Tumor Tissues (%) | Average H-Score (Tumor) | Average H-Score (Normal) | Reference |

| Bladder Cancer | 100 | 97 | 20 | [8] |

| Non-Small Cell Lung Cancer (NSCLC) | 90 | 104 | 9 | [8] |

| Colorectal Cancer (CRC) | 95 | 39 | 21 | [8] |

| Pancreatic Cancer | 95 | 67 | 41 | [8] |

| Lung Adenocarcinoma (ADC) | 79.5 | Not Reported | Not Reported | |

| Lung Squamous Cell Carcinoma (SCC) | 85.1 | Not Reported | Not Reported | |

| Intrahepatic Cholangiocarcinoma (iCCA) | High (Specific % not provided) | Significantly Higher vs. Adjacent | Significantly Lower vs. Tumor | [9] |

| Hepatocellular Carcinoma (HCC) | High (Specific % not provided) | Significantly Higher vs. Adjacent | Significantly Lower vs. Tumor | [10] |

H-Score is a semi-quantitative scoring method for IHC results, calculated as: H-Score = Σ (Percentage of cells at each intensity) x (Intensity level).

Key Signaling Pathways Involving UCK2

UCK2's role in cancer extends beyond its metabolic functions. It actively participates in the regulation of critical signaling pathways that control cell proliferation, survival, and metastasis.

PI3K/AKT/mTOR Pathway

UCK2 has been shown to activate the PI3K/AKT/mTOR signaling cascade, a central pathway in cancer that promotes cell growth, proliferation, and survival while inhibiting apoptosis.[9] The exact mechanism of activation by UCK2 is still under investigation but may involve both its metabolic and non-metabolic functions.

STAT3 Signaling Pathway

UCK2 can also promote tumor cell migration and invasion through the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4] Activated STAT3 upregulates the expression of genes involved in metastasis, such as matrix metalloproteinases (MMPs).

MDM2-p53 Apoptotic Pathway

Inhibition of UCK2 can lead to nucleolar stress, which in turn triggers the release of ribosomal proteins that bind to MDM2. This interaction prevents the MDM2-mediated ubiquitination and degradation of the tumor suppressor p53, leading to p53 activation and subsequent apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate UCK2's role in cancer.

General Experimental Workflow

A typical workflow for studying UCK2 function in cancer involves analyzing its expression in patient samples and cell lines, followed by functional studies using techniques like siRNA-mediated knockdown to assess its impact on cancer cell behavior.

References

- 1. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uridine‐cytidine kinase 2 (UCK2): A potential diagnostic and prognostic biomarker for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Uridine-cytidine kinase 2 promotes metastasis of hepatocellular carcinoma cells via the Stat3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. UCK2 promotes intrahepatic cholangiocarcinoma progression and desensitizes cisplatin treatment by PI3K/AKT/mTOR/autophagic axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Kinase Beyond the Canon: Unraveling the Non-Metabolic Functions of UCK2 in Cancer Progression

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine-Cytidine Kinase 2 (UCK2) has long been characterized as a key enzyme in the pyrimidine salvage pathway, crucial for nucleotide metabolism and cellular proliferation. However, a growing body of evidence reveals a more intricate and multifaceted role for UCK2 in cancer progression, extending far beyond its canonical metabolic functions. This technical guide delves into the non-metabolic activities of UCK2, elucidating its involvement in oncogenic signaling, cell cycle regulation, DNA damage repair, and modulation of the tumor microenvironment. By providing a comprehensive overview of the current understanding, detailed experimental methodologies, and quantitative data, this document aims to equip researchers and drug development professionals with the knowledge to explore UCK2 as a potential therapeutic target from a novel perspective.

Introduction: UCK2's Emerging Non-Canonical Roles

UCK2, a rate-limiting enzyme in the pyrimidine salvage pathway, catalyzes the phosphorylation of uridine and cytidine to their respective monophosphates.[1][2] Its overexpression is a common feature in a multitude of solid and hematopoietic cancers, often correlating with poor prognosis.[1][3] While its metabolic role in providing the building blocks for DNA and RNA synthesis in rapidly dividing cancer cells is well-established, recent studies have illuminated a darker, non-metabolic side to UCK2's function in malignancy.

Emerging research demonstrates that UCK2 can act as a signaling scaffold and regulator of key oncogenic pathways, independent of its kinase activity.[1][4] These non-metabolic functions contribute significantly to cancer cell proliferation, migration, invasion, and therapeutic resistance. This guide will systematically explore these non-canonical roles, providing the necessary technical details for their investigation.

Data Presentation: UCK2 Expression Across Various Cancers

Quantitative analysis of UCK2 expression in tumor tissues versus normal tissues is critical for understanding its role in cancer. The following tables summarize data from The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) databases, highlighting the significant upregulation of UCK2 in various malignancies.

Table 1: UCK2 mRNA Expression in Human Cancers (TCGA Data)

| Cancer Type | Tumor Samples (n) | Normal Samples (n) | Fold Change (Tumor vs. Normal) | p-value | Reference |

| Lung Adenocarcinoma (LUAD) | 434 | 59 | >2 | <0.001 | [5] |

| Breast Invasive Carcinoma (BRCA) | 903 | 113 | >2 | <0.001 | [5] |

| Hepatocellular Carcinoma (LIHC) | 329 | 50 | 2.721 | <0.0001 | [6] |

| Colorectal Adenocarcinoma (COAD) | 338 | 51 | >2 | <0.001 | [5] |

| Uterine Corpus Endometrial Carcinoma (UCEC) | 445 | 35 | >2 | <0.001 | [5] |

| Stomach Adenocarcinoma (STAD) | 344 | 30 | >2 | <0.001 | [5] |

Table 2: UCK2 Expression and Clinicopathological Features in Lung Cancer (GEO: GSE30219)

| Clinicopathological Feature | High UCK2 Expression (%) | Low UCK2 Expression (%) | p-value | Reference |

| T Stage | <0.001 | [1] | ||

| T1 | 35.7 | 64.3 | ||

| T2-T4 | 68.2 | 31.8 | ||

| N Stage | <0.001 | [1] | ||

| N0 | 42.1 | 57.9 | ||

| N1-N3 | 75.0 | 25.0 | ||

| Pathological Stage | <0.001 | [1] | ||

| Stage I | 40.0 | 60.0 | ||

| Stage II-IV | 73.8 | 26.2 |

Table 3: UCK2 Protein Expression in Cancer Tissues (Immunohistochemistry)

| Cancer Type | Positive Staining in Tumor (%) | H-Score (Tumor vs. Normal) | Reference |

| Bladder Cancer | 100 | 97 vs. 20 | [7] |

| Colorectal Cancer | 95 | 39 vs. 21 | [7] |

| Non-Small Cell Lung Cancer | 90 | 104 vs. 9 | [7] |

| Pancreatic Cancer | 95 | 67 vs. 41 | [7] |

Non-Metabolic Functions of UCK2 in Cancer Progression

Activation of Oncogenic Signaling Pathways

UCK2 has been shown to directly interact with and modulate the activity of several key oncogenic signaling pathways, thereby promoting cancer progression in a manner that is, at least in part, independent of its catalytic function.

-

STAT3-MMP2/9 Axis: In hepatocellular carcinoma (HCC), UCK2 activates the STAT3 signaling pathway, leading to the upregulation of matrix metalloproteinases MMP2 and MMP9.[1][8] This cascade enhances the migration, invasion, and metastatic potential of HCC cells.[9]

-

EGFR-AKT Pathway: UCK2 can physically interact with the Epidermal Growth Factor Receptor (EGFR), preventing its EGF-induced ubiquitination and subsequent degradation.[1][4] This stabilization of EGFR leads to prolonged activation of the downstream PI3K-AKT signaling pathway, a critical driver of cell proliferation, survival, and metastasis.[1][8]

-

Wnt/β-catenin and mTOR Signaling: Overexpression of UCK2 has been linked to the activation of the Wnt/β-catenin and mTOR signaling pathways.[10] Downregulation of UCK2 results in a decrease in the expression of genes associated with the cell cycle and mTOR signaling, highlighting UCK2's role in regulating these fundamental cellular processes.[10]

Regulation of Cell Cycle and DNA Damage Repair

UCK2's influence extends to the core machinery of cell division and genomic integrity.

-

Cell Cycle Control: Inhibition of UCK2 has been demonstrated to induce cell cycle arrest, suggesting a direct or indirect role in regulating cell cycle progression.[8] Gene set enrichment analysis has further implicated UCK2 in the G2/M checkpoint.

-

DNA Damage Response: UCK2 expression is positively correlated with the expression of genes involved in both mismatch repair (MMR) and homologous recombination repair (HRR). This suggests that cancer cells with high UCK2 levels may have an enhanced capacity to repair DNA damage, potentially contributing to therapeutic resistance.

Modulation of the Tumor Microenvironment

UCK2 can also influence the complex ecosystem of the tumor microenvironment (TME).

-

Senescence-Associated Secretory Phenotype (SASP): Downregulation of UCK2 can trigger a senescence-associated secretory phenotype (SASP) in cancer cells. This involves the secretion of a cocktail of inflammatory cytokines and chemokines that can alter the TME, potentially enhancing anti-tumor immune responses.

-

Immunosuppression: Conversely, high UCK2 expression has been associated with an immunosuppressive TME, suggesting that UCK2 may play a role in helping cancer cells evade immune surveillance.

UCK2 as an RNA-Binding Protein

Intriguingly, UCK2 has been identified as a novel RNA-binding protein (RBP). This function is distinct from its enzymatic activity and opens up a new avenue of investigation. One of its identified roles as an RBP is to maintain the stability of PDPK1 mRNA, a key component of the PI3K/AKT signaling pathway.

Evidence for Catalytic-Independent Functions

A crucial piece of evidence for the non-metabolic roles of UCK2 comes from studies using a catalytically dead mutant, UCK2D62A. This mutant, which is incapable of phosphorylating uridine or cytidine, was still able to promote the metastasis of HCC cells.[1] This unequivocally demonstrates that the pro-metastatic functions of UCK2 are at least partially independent of its kinase activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the non-metabolic functions of UCK2.

UCK2 Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This protocol is designed to identify proteins that interact with UCK2 in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-UCK2 antibody (IP-grade)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.5)

-

SDS-PAGE gels and Western blot reagents

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing (Optional):

-

Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-UCK2 antibody or isotype control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with wash buffer.

-

-

Elution:

-

Elute the protein complexes from the beads using elution buffer.

-

Neutralize the eluate with neutralization buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

-

Alternatively, for unbiased discovery of interacting partners, perform mass spectrometry analysis of the eluate.

-

UCK2 Knockdown using siRNA

This protocol describes how to specifically reduce the expression of UCK2 in cancer cells to study the functional consequences.

Materials:

-

UCK2-specific siRNA and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Culture medium

-

Reagents for qRT-PCR and Western blotting

Procedure:

-

Cell Seeding:

-

Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

-

siRNA Transfection:

-

For each well, dilute UCK2 siRNA or control siRNA in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

-

Add the siRNA-lipid complexes to the cells.

-

-

Incubation and Analysis:

-

Incubate the cells for 48-72 hours.

-

Harvest the cells and assess the knockdown efficiency by qRT-PCR (for mRNA levels) and Western blotting (for protein levels).

-

Perform functional assays (e.g., proliferation, migration, invasion assays) on the knockdown cells.

-

RNA-Binding Protein Immunoprecipitation (RIP) for UCK2

This protocol is used to identify the specific RNA molecules that bind to UCK2.

Materials:

-

RIP buffer (containing RNase inhibitors)

-

Anti-UCK2 antibody (RIP-grade)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

DNase I

-

Proteinase K

-

RNA purification kit

-

Reagents for RT-qPCR or RNA sequencing

Procedure:

-

Cell Lysis:

-

Lyse cells in RIP buffer to release RNA-protein complexes.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with the anti-UCK2 antibody or control IgG coupled to protein A/G magnetic beads.

-

-

Washing:

-

Wash the beads extensively to remove non-specifically bound material.

-

-

RNA Elution and Purification:

-

Treat the beads with DNase I to remove any contaminating DNA.

-

Elute the RNA-protein complexes and digest the protein with Proteinase K.

-

Purify the RNA using an RNA purification kit.

-

-

Analysis:

-

Analyze the purified RNA by RT-qPCR to detect specific target RNAs or by RNA sequencing for a global identification of UCK2-bound transcripts.

-

Conclusion and Future Directions

The non-metabolic functions of UCK2 represent a paradigm shift in our understanding of this "housekeeping" enzyme. Its ability to moonlight as a signaling scaffold and regulator of critical oncogenic pathways underscores its importance in cancer progression. This technical guide provides a framework for researchers to explore these non-canonical roles further.

Future research should focus on:

-

Delineating the precise molecular mechanisms by which UCK2 interacts with and modulates its signaling partners.

-

Identifying the full spectrum of RNAs that bind to UCK2 and understanding the functional consequences of these interactions.

-

Developing selective inhibitors that target the non-metabolic functions of UCK2, potentially offering a novel therapeutic strategy with fewer off-target effects than traditional kinase inhibitors.

By embracing the complexity of UCK2's functions, the scientific community can unlock new avenues for cancer diagnosis, prognosis, and treatment.

References

- 1. stackscientific.nd.edu [stackscientific.nd.edu]

- 2. researchgate.net [researchgate.net]

- 3. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Nanoencapsulated anti-CK2 small molecule drug or siRNA specifically targets malignant cancer but not benign cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural interpretation of site-directed mutagenesis and specificity of the catalytic subunit of protein kinase CK2 using comparative modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: The Role of UCK2 in Resistance to Chemotherapy

Abstract

Uridine-Cytidine Kinase 2 (UCK2) is the rate-limiting enzyme in the pyrimidine salvage pathway, responsible for phosphorylating uridine and cytidine to their respective monophosphates. Overexpressed in a wide array of solid and hematopoietic cancers, UCK2 is frequently associated with aggressive tumor biology and poor patient prognosis.[1][2][3] Its role in chemotherapy response is complex and paradoxical. On one hand, UCK2 is essential for the activation of a class of nucleoside analog prodrugs, making its expression a determinant of sensitivity. On the other hand, its catalytic and non-catalytic functions can drive resistance to other chemotherapeutic agents by promoting cell proliferation, inhibiting apoptosis, and activating key oncogenic signaling pathways. This document provides a comprehensive overview of the multifaceted role of UCK2 in chemotherapy resistance, detailing its molecular mechanisms, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its intricate signaling networks.

The Core Function of UCK2: A Double-Edged Sword in Cancer Therapy

UCK2 and its isoform UCK1 are the two human uridine-cytidine kinases, sharing 72% sequence identity. However, the catalytic efficiency of UCK2 is 15–20 times higher than that of UCK1, positioning it as the dominant enzyme in the pyrimidine salvage pathway in cancer cells.[1] This pathway allows cells to recycle nucleosides from degraded RNA and DNA to synthesize new nucleic acids, a process crucial for rapidly dividing tumor cells.

UCK2's role in chemotherapy is primarily dictated by the nature of the therapeutic agent:

-

Activation of Nucleoside Analogs (Drug Sensitization): Many pyrimidine-based anticancer drugs are prodrugs that require phosphorylation to become active cytotoxic agents. UCK2 performs the critical initial phosphorylation step for several such compounds. Consequently, high UCK2 expression is a prerequisite for the efficacy of these drugs, and its loss is a primary mechanism of acquired resistance.[4][5][6]

-

Resistance to Other Chemotherapies: For non-nucleoside analogs or therapies targeting other cellular processes, UCK2's functions in promoting cell proliferation, survival, and metastasis contribute to intrinsic and acquired resistance.[7][8] This is mediated through both its catalytic activity (supplying nucleotides for DNA repair and proliferation) and its non-catalytic scaffolding functions that modulate oncogenic signaling.[1][4]

UCK2's Role in Specific Chemotherapeutic Responses

The involvement of UCK2 in drug response is highly context- and drug-dependent.

UCK2 as a Determinant of Sensitivity to Nucleoside Analogs

A significant body of research highlights UCK2 as the key activator for several investigational and clinical nucleoside analogs.

-

RX-3117 (Fluorocyclopentenylcytosine): This novel cytidine analog is activated exclusively by UCK2, not UCK1.[4][9] Studies have shown that siRNA-mediated knockdown of UCK2, but not UCK1, protects cancer cells from RX-3117.[9] Its efficacy in gemcitabine-resistant tumors underscores its distinct activation pathway, making UCK2 a potential predictive biomarker for patient selection.[9][10]

-

TAS-106 (ECyd) and EUrd: The antitumor activity of these 3'-ethynyl nucleosides is dependent on UCK2-mediated phosphorylation.[1][6] Resistance to these compounds has been directly linked to loss-of-function mutations or deletions in the UCK2 gene, with no corresponding alterations in UCK1.[4][6][11]

-

Azacitidine: This DNA methylation inhibitor is a ribonucleoside analog whose activation is also dependent on UCK2. Acquired resistance to azacitidine in leukemia cell lines has been associated with point mutations in the UCK2 gene.[12][13]

UCK2's Contribution to Chemoresistance

In contrast to its role in activating specific prodrugs, UCK2's broader cellular functions often contribute to resistance against other classes of chemotherapy.

-

5-Fluorouracil (5-FU): The relationship is complex, but evidence suggests UCK2 is involved in resistance. A genome-wide CRISPR screen identified the loss of UCK2 as a top hit for conferring 5-FU resistance in gastric cancer cells.[14] In colorectal cancer, UCK2 knockdown has also been linked to 5-FU resistance.[4]

-

Cisplatin: In intrahepatic cholangiocarcinoma (iCCA), UCK2 overexpression desensitizes cancer cells to cisplatin both in vitro and in vivo.[7][15] This effect is mediated through the activation of the PI3K/AKT/mTOR pathway and subsequent inhibition of autophagy.[7][15] Interestingly, the opposite correlation has been observed in bladder cancer, where higher UCK2 expression was linked to increased cisplatin sensitivity, highlighting the tissue-specific nature of its function.[15]

Molecular Mechanisms & Signaling Pathways

UCK2 influences chemotherapy resistance through both catalytic and non-catalytic mechanisms.

Catalytic-Dependent Pro-Survival Function

By providing a steady supply of UMP and CMP, UCK2's enzymatic activity directly fuels the synthesis of DNA and RNA. This is critical for cancer cells to sustain rapid proliferation and to repair DNA damage induced by genotoxic chemotherapies, thereby representing a fundamental mechanism of resistance. Inhibition of UCK2's catalytic function can lead to cell cycle arrest and apoptosis.[4][5]

Non-Catalytic Scaffolding and Signal Transduction

Recent studies have revealed that UCK2 can function as a signaling hub, promoting oncogenic pathways independent of its kinase activity.[1][4] This non-metabolic role is a key driver of aggressive phenotypes and chemoresistance.

-

PI3K/AKT/mTOR Pathway: In iCCA, UCK2 activates this central survival pathway, leading to the inhibition of autophagy and conferring resistance to cisplatin.[7][15] In hepatocellular carcinoma (HCC), UCK2 prevents the degradation of mTOR and maintains the stability of PDPK1 mRNA.[8]

-

EGFR-AKT Pathway: UCK2 can physically interact with the Epidermal Growth Factor Receptor (EGFR), inhibiting its ubiquitination and degradation.[1][4] This stabilizes EGFR and enhances downstream AKT signaling, promoting cell proliferation and survival.[4]

-

STAT3-MMP2/9 Axis: UCK2 can activate the STAT3 signaling pathway, which in turn upregulates matrix metalloproteinases MMP2 and MMP9, key enzymes involved in tumor invasion and metastasis.[1][4][7]

-

Wnt/β-catenin Pathway: In melanoma, UCK2 has been shown to enhance Wnt/β-catenin signaling, a pathway crucial for cancer stemness and metastasis.[8][16]

Data Presentation: Quantitative Analysis of UCK2's Role

Quantitative data from various studies underscore the clinical and biological significance of UCK2 in cancer treatment.

Table 1: UCK2 Expression and Overall Survival in Pancreatic Cancer Patients.

| UCK2 Expression Level | Number of Patients | Mean Overall Survival (Months) | 95% Confidence Interval | p-value |

|---|---|---|---|---|

| High | 21 | 18.4 | 15.2-21.7 | 0.045 |

| Low | 4 | 34.3 | 26.9-41.8 |

Data sourced from a study on pancreatic ductal adenocarcinoma patients, highlighting that high UCK2 expression correlates with significantly shorter survival.[10]

Table 2: UCK2 and In Vitro Sensitivity to RX-3117.

| Pancreatic Cancer Cell Line | IC50 for RX-3117 (µM) |

|---|---|

| SUIT-2 | ~0.6 |

| PANC-1 | ~1.5 |

| PDAC-3 | ~11.0 |

IC50 (half maximal inhibitory concentration) values demonstrate varying sensitivity to RX-3117 across different pancreatic cancer cell lines, which may correlate with UCK2 expression and activity levels.[10]

Table 3: Summary of UCK2's Role in Response to Various Chemotherapeutic Agents.

| Chemotherapeutic Agent | Cancer Type | Role of High UCK2 Expression | Primary Mechanism | Reference(s) |

|---|---|---|---|---|

| RX-3117, TAS-106, ECyd | Various Solid Tumors | Sensitization | Prodrug activation (phosphorylation) | [4][9][10] |

| 5-Fluorouracil (5-FU) | Gastric, Colorectal | Resistance | Unclear, linked to biosynthetic pathways | [4][14] |

| Cisplatin | iCCA | Resistance | PI3K/AKT/mTOR activation, autophagy inhibition | [7][15] |

| Cisplatin | Bladder Cancer | Sensitization | Not fully elucidated | [15] |

| Azacitidine | Leukemia | Sensitization | Prodrug activation (phosphorylation) |[12][13] |

Experimental Protocols for UCK2 Research

Studying the role of UCK2 in chemoresistance involves a range of molecular and cellular biology techniques.

Analysis of UCK2 Expression

-

Quantitative Real-Time PCR (qRT-PCR):

-

Objective: To quantify UCK2 mRNA expression levels in cell lines or tissues.

-

Methodology: RNA is extracted from samples using a TRIzol-based method or commercial kit. cDNA is synthesized via reverse transcription. qRT-PCR is then performed using UCK2-specific primers and a fluorescent dye like SYBR Green. Relative expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[3][15][16]

-

-

Western Blotting:

-

Objective: To detect and quantify UCK2 protein levels.

-

Methodology: Cells or tissues are lysed in RIPA buffer with protease inhibitors. Protein concentration is determined by BCA or Bradford assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk or BSA) and incubated with a primary antibody specific to UCK2, followed by an HRP-conjugated secondary antibody. Protein bands are visualized using an ECL substrate and imaging system.[17][18]

-

-

Immunohistochemistry (IHC):

-

Objective: To assess UCK2 protein expression and localization in tissue sections.

-